Neodymium(3+) perchlorate

Description

Contextualization within Lanthanide Coordination Chemistry and Spectroscopy

Neodymium(III) perchlorate (B79767) is a significant compound within the broader field of lanthanide coordination chemistry. The Nd³⁺ ion, a member of the lanthanide series, possesses a [Xe] 4f³ electron configuration. The chemistry of lanthanide ions is largely governed by their tripositive oxidation state and their large ionic radii, which leads to high and variable coordination numbers, typically ranging from 6 to 12.

A key feature of neodymium(III) perchlorate in coordination chemistry is the nature of the perchlorate anion (ClO₄⁻). The perchlorate ion is known for its very low coordinating tendency. cdnsciencepub.com This property is highly advantageous as it often remains outside the primary coordination sphere of the neodymium ion in solution and in many solid-state structures. cdnsciencepub.comasianpubs.org This allows for the systematic study of the coordination of other ligands to the Nd³⁺ center without significant interference from the counter-ion. Consequently, neodymium(III) perchlorate is an excellent starting material for the synthesis of a wide array of neodymium complexes with various organic and inorganic ligands. cdnsciencepub.comasianpubs.orgacs.org

The spectroscopic properties of neodymium(III) complexes are of paramount interest. The electronic transitions within the 4f shell of the Nd³⁺ ion, though Laporte-forbidden, give rise to characteristic and sharp absorption bands in the UV-Vis and near-infrared (NIR) regions. researchgate.netnih.gov The positions and intensities of these f-f transitions are sensitive to the coordination environment around the neodymium ion. researchgate.net Spectroscopic techniques, therefore, provide a powerful tool to probe the structure and bonding in neodymium complexes. researchgate.nettandfonline.com One of the most notable transitions is the "hypersensitive" transition (⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂), which is particularly sensitive to changes in the coordination sphere. icm.edu.pl

Research Significance and Academic Trajectory of Neodymium(III) Perchlorate Systems

The research significance of neodymium(III) perchlorate systems stems from their diverse applications and the fundamental insights they provide into lanthanide chemistry. The luminescent properties of neodymium complexes are particularly noteworthy. The Nd³⁺ ion exhibits characteristic emission in the near-infrared (NIR) region, which has applications in lasers, optical amplifiers, and bio-imaging. researchgate.netmdpi.com The study of neodymium(III) perchlorate complexes with various ligands allows for the tuning of these luminescent properties. For instance, the "antenna effect," where an organic ligand absorbs light and transfers the energy to the lanthanide ion, is a key strategy to enhance the luminescence efficiency of Nd³⁺. mdpi.com

The academic trajectory of research involving neodymium(III) perchlorate has evolved from fundamental studies of its properties in solution to the design and synthesis of complex coordination compounds with specific functionalities. Early research focused on understanding the behavior of the Nd³⁺ aqua ion and its complexation with simple inorganic and organic ligands. researchgate.net More recent studies have explored the synthesis and characterization of sophisticated coordination polymers and metal-organic frameworks (MOFs) incorporating neodymium(III) ions. nih.gov These materials are investigated for potential applications in areas such as catalysis, magnetism, and gas storage.

Furthermore, the analysis of the spectroscopic data of neodymium(III) complexes, often aided by theoretical models like the Judd-Ofelt theory, provides deep insights into the nature of the ligand field and the electronic structure of these compounds. tandfonline.comacs.orgpsu.edu This fundamental understanding is crucial for the rational design of new materials with desired optical and magnetic properties.

Scope and Methodology of the Current Review

This review focuses exclusively on the chemical compound Neodymium(III) perchlorate and its role in advanced chemical research. The scope is strictly limited to the following areas: its contextualization within lanthanide coordination chemistry and spectroscopy, and its research significance and academic trajectory. The content is based on a thorough review of existing scientific literature. The methodology involves the compilation and analysis of research findings from peer-reviewed journals, with a focus on providing scientifically accurate and detailed information. This review will present data in tabular format to facilitate understanding and comparison of key properties and research findings.

| Property | Value | Reference |

| Chemical Formula | Nd(ClO₄)₃ | wikipedia.org |

| Molar Mass (anhydrous) | 442.5929 g/mol | wikipedia.org |

| Appearance (anhydrous) | Light purple crystals | wikipedia.org |

| Appearance (hydrated) | Purple-pink to lavender crystals | wikipedia.org |

| Solubility | Soluble in water | wikipedia.org |

| Research Area | Key Findings |

| Coordination Chemistry | The perchlorate ion is a weakly coordinating anion, making Nd(ClO₄)₃ an excellent precursor for synthesizing a variety of neodymium complexes. cdnsciencepub.comasianpubs.org |

| Spectroscopy | Nd³⁺ complexes exhibit characteristic sharp f-f transitions in the UV-Vis and NIR regions, which are sensitive to the coordination environment. researchgate.netnih.gov |

| Luminescence | Neodymium complexes are known for their NIR luminescence, with applications in various optical technologies. researchgate.netmdpi.com |

| Structural Analysis | X-ray crystallography has been instrumental in determining the coordination geometries of numerous neodymium(III) perchlorate complexes. acs.orgrsc.orgacs.org |

Structure

2D Structure

Properties

CAS No. |

13498-06-1 |

|---|---|

Molecular Formula |

ClHNdO4 |

Molecular Weight |

244.70 g/mol |

IUPAC Name |

neodymium;perchloric acid |

InChI |

InChI=1S/ClHO4.Nd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

YAVANMAMUGOHNB-UHFFFAOYSA-N |

SMILES |

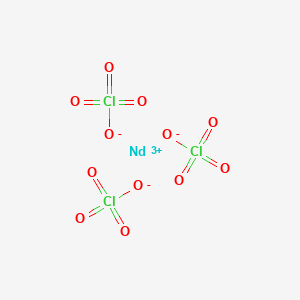

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Nd] |

Other CAS No. |

13498-06-1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry Involving Neodymium Iii Perchlorate

Preparative Routes for Neodymium(III) Perchlorate (B79767) and its Hydrates

The primary synthetic route for neodymium(III) perchlorate involves the reaction of a neodymium base with perchloric acid. Typically, neodymium(III) oxide (Nd₂O₃) is used as the starting material due to its commercial availability. The reaction proceeds as a standard acid-base neutralization, where the oxide dissolves in aqueous perchloric acid (HClO₄) to yield the soluble neodymium(III) perchlorate salt and water.

Reaction: Nd₂O₃ + 6 HClO₄ → 2 Nd(ClO₄)₃ + 3 H₂O

Following the reaction, the solution is carefully evaporated to induce crystallization. This process typically yields hydrated forms of the salt, as the neodymium ion readily coordinates with water molecules. Several stable hydrates are known, with the specific form depending on the crystallization conditions. The most common hydrates include the tetrahydrate (Nd(ClO₄)₃·4H₂O), a 4.5-hydrate (Nd(ClO₄)₃·4.5H₂O), and the hexahydrate (Nd(ClO₄)₃·6H₂O). wikipedia.org The anhydrous form is a light purple crystalline solid, while the hydrated crystals exhibit colors ranging from purple-pink to lavender. wikipedia.org

Table 1: Properties of Neodymium(III) Perchlorate and its Hydrates

| Compound | Molar Mass (g/mol) | Appearance | Density (g/cm³) |

|---|---|---|---|

| Anhydrous Neodymium(III) perchlorate | 442.59 | Light purple crystals | 3.33 |

| Neodymium(III) perchlorate tetrahydrate | 514.65 | Purple-pink crystals | N/A |

| Neodymium(III) perchlorate hexahydrate | 550.68 | Pale pink to lavender crystals | N/A |

Neodymium(III) Perchlorate as a Precursor in the Synthesis of Advanced Inorganic Materials

A chemical precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, soluble metal salts are frequently used as precursors because they allow for the homogeneous mixing of constituent elements at the atomic level in a solution. Neodymium(III) perchlorate, as a soluble source of the neodymium(III) ion (Nd³⁺), can theoretically serve as a precursor in various solution-based synthesis techniques, such as sol-gel, hydrothermal, and co-precipitation methods.

Neodymium-doped functional ceramics are critical materials for applications such as solid-state lasers and optical amplifiers. The synthesis of these materials often involves introducing a precise amount of Nd³⁺ ions into a host ceramic matrix, such as yttrium aluminum garnet (YAG, Y₃Al₅O₁₂) or zinc oxide (ZnO).

In a typical sol-gel process, metal-organic or inorganic salt precursors are hydrolyzed and condensed to form a "sol" (a colloidal suspension of solid particles in a liquid), which then evolves into a "gel" (a solid three-dimensional network). Neodymium(III) perchlorate could be used in this context by dissolving it along with the precursors of the host material (e.g., yttrium and aluminum salts for YAG). The subsequent gelation and heat treatment (calcination) would decompose the precursors and form the final neodymium-doped ceramic. The perchlorate anion would decompose and be removed as volatile species during calcination.

Similarly, in hydrothermal synthesis, a chemical reaction is carried out in an aqueous solution above ambient temperature and pressure. scispace.comnih.gov Neodymium(III) perchlorate could serve as the source of Nd³⁺ ions in the aqueous reaction mixture to produce crystalline neodymium-doped nanoparticles. scispace.comnih.gov The choice of precursor salt can influence the reaction kinetics and the properties of the final nanomaterial.

Table 2: Hypothetical Components for Sol-Gel Synthesis of Nd-Doped ZnO

| Role in Synthesis | Example Compound | Function |

|---|---|---|

| Host Material Precursor | Zinc acetate (Zn(CH₃COO)₂) | Provides the primary ZnO matrix |

| Dopant Precursor | Neodymium(III) perchlorate (Nd(ClO₄)₃) | Provides Nd³⁺ dopant ions |

| Solvent | Ethanol | Dissolves precursors for homogeneous mixing |

| Gelling Agent | Citric acid | Controls hydrolysis and condensation rates |

Mixed metal oxides containing neodymium are investigated for their catalytic and optical properties. For instance, perovskite-type oxides like neodymium cobaltite (NdCoO₃) have shown catalytic activity in various chemical reactions. tdl.org The synthesis of such complex oxides requires intimate mixing of the constituent metal ions before thermal processing.

Neodymium(III) perchlorate could act as the neodymium source in solution-based routes to these materials. For the preparation of NdCoO₃, a solution containing stoichiometric amounts of neodymium(III) perchlorate and a soluble cobalt salt (e.g., cobalt nitrate) would be prepared. This homogeneous solution of precursors could then be subjected to co-precipitation, where a change in pH causes both metal ions to precipitate out of solution simultaneously as hydroxides or carbonates. Subsequent washing, drying, and calcination of this mixed precipitate would yield the desired NdCoO₃ phase. The intimate mixing achieved in the precursor solution is crucial for forming the single-phase mixed oxide at lower temperatures compared to traditional solid-state reaction methods.

The optical properties of materials can also be tailored by doping with neodymium. Neodymium(III) oxide itself is used as a colorant in glasses and ceramics to produce purple and red hues. wikipedia.org The use of neodymium(III) perchlorate as a precursor in the synthesis of optical coatings or powders would allow for precise control over the dopant concentration, which is essential for achieving desired optical absorption and emission characteristics.

Coordination Chemistry of Neodymium Iii Perchlorate Complexes

Fundamental Principles of Neodymium(III) Coordination with Perchlorate (B79767) Anion

The interaction between the neodymium(III) ion and the perchlorate anion is governed by the inherent properties of both species. Neodymium(III) is a hard Lewis acid with a relatively large ionic radius, predisposing it to high coordination numbers, typically ranging from 8 to 12. The perchlorate anion, being the conjugate base of a strong acid, is a very weakly coordinating anion. wikipedia.org This weak basicity means it often serves as a non-coordinating counterion rather than a ligand directly bonded to the metal center. wikipedia.orgacs.org

The perchlorate ion (ClO₄⁻) is generally considered a poorly coordinating anion, and in the context of neodymium(III) chemistry, it predominantly functions as a counterion, remaining in the outer coordination sphere. acs.org This means it balances the positive charge of the neodymium complex cation but does not form a direct covalent bond with the Nd³⁺ ion.

Evidence from numerous structural and spectroscopic studies supports the non-coordinating nature of the perchlorate ion in these complexes.

In the crystal structure of tetrakis(pyridinioacetate) neodymium(III) tetrahydrate perchlorate, Nd(pyBET)₄ · 4H₂O₃, the complex consists of discrete [Nd(pyBET)₄ · 4H₂O]³⁺ cations and perchlorate anions, which are held together by electrostatic forces rather than direct coordination. researchgate.net

Similarly, the structure of Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O is composed of monomeric (triethylenetetraaminehexaacetato)neodymate anions, sodium cations, water molecules, and perchlorate anions that are not part of the primary coordination sphere of the neodymium ion. acs.orgnih.gov

Infrared spectroscopy studies of lanthanide perchlorate complexes with 2-acetamidopyridine-1-oxide, Ln(AcAmPyO)₅(ClO₄)₃, show spectral bands characteristic of the Td symmetry of the free perchlorate ion, confirming its non-coordinated status. ias.ac.in

While perchlorate can theoretically coordinate in a unidentate or bidentate fashion, this is rare for lanthanides like neodymium, especially in the presence of stronger donor ligands such as water or multidentate organic molecules, which readily displace it from the inner coordination sphere. wikipedia.org

The coordination environment of the neodymium(III) ion is highly dependent on the solvent system. The solvent molecules can act as ligands, directly bonding to the metal center and significantly influencing the structure of the resulting complex.

Aqueous Systems: In aqueous solutions, the neodymium(III) ion is strongly hydrated. wikipedia.org Neutron diffraction studies on neodymium chloride solutions have unambiguously determined that each Nd³⁺ ion is surrounded by a well-defined hydration sphere of approximately 8.5 to 8.6 water molecules. acs.org The resulting aqua ion is often described as [Nd(H₂O)₉]³⁺, where nine water molecules are directly coordinated to the metal center. researchgate.net The strong coordination of water molecules typically prevents the weakly coordinating perchlorate anion from entering the first coordination sphere. wikipedia.org

Non-Aqueous Systems: In non-aqueous, coordinating solvents, solvent molecules also form stable inner-sphere complexes with the Nd³⁺ ion. Spectroscopic studies of anhydrous neodymium(III) perchlorate in various organic solvents have provided insights into this solvation process. For instance, in a solution of acetonitrile (CH₃CN), the addition of dimethyl sulfoxide (DMSO) leads to the formation of solvated species such as [Nd(DMSO)₉]³⁺ and [Nd(DMSO)₁₀]³⁺. Lifetime data from fluorescence spectroscopy suggest an average coordination number of 9.7 for DMSO molecules around the Nd³⁺ ion in this system. In these organic solvents, as in water, the perchlorate ion typically remains outside the primary coordination sphere, serving as the counterion. Neodymium(III) perchlorate can also form solvated compounds with other molecules, such as hydrazine, resulting in crystalline solids like Nd(ClO₄)₃·6N₂H₄·4H₂O, which is soluble in solvents like water, methanol, and ethanol. wikipedia.org

Structural Characterization of Neodymium(III) Perchlorate Coordination Compounds

Monomeric complexes feature a single central neodymium(III) ion. X-ray diffraction studies have characterized several such complexes where perchlorate acts as the counterion.

Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O : The crystal structure of this compound reveals a monomeric complex anion, [Nd(TTHA)]³⁻. acs.orgnih.gov In this anion, the neodymium ion is bound by six oxygen atoms and four nitrogen atoms from a single triethylenetetraaminehexaacetate (TTHA) ligand. The perchlorate ions are located in the crystal lattice along with sodium cations and water molecules, balancing the charge but not coordinating to the neodymium. acs.orgnih.gov

Nd(pyBET)₄ · 4H₂O₃ : This complex features a discrete cationic unit where the neodymium ion is coordinated by four pyridinioacetate (pyBET) ligands and four water molecules. researchgate.net The perchlorate ions are not bonded to the metal center. researchgate.net

Nd(TMSA)₄₃ : In complexes formed with N,N,N',N'-tetramethylsuccinamide (TMSA), the Nd³⁺ ion is coordinated by four bidentate TMSA ligands, resulting in an eight-coordinate [Nd(TMSA)₄]³⁺ cation, with perchlorate anions in the lattice. nih.govacs.org

Oligomeric and polymeric structures involve two or more metal centers linked together, often by bridging ligands. While such assemblies are a significant area of coordination chemistry, examples specifically involving neodymium(III) and perchlorate are less common, again due to the anion's reluctance to participate in coordination. However, dimeric structures containing perchlorate as a counterion have been characterized.

The large size and electrostatic nature of the Nd³⁺ ion allow for high and variable coordination numbers (CN), leading to several possible coordination geometries. X-ray crystallography has been instrumental in identifying these arrangements in specific perchlorate-containing compounds.

Coordination Number 8 : In the complex [Nd(pyBET)₄ · 4H₂O]³⁺, the neodymium ion is eight-coordinate. researchgate.net The arrangement of the eight donor atoms (four from pyBET and four from water) around the central ion is best described as a dodecahedrally distorted polyhedron . researchgate.net An eight-coordinate geometry is also found in the [Nd(TMSA)₄]³⁺ cation. nih.gov

Coordination Number 9 : This is a very common coordination number for neodymium. The hydrated ion in the solid state, [Nd(H₂O)₉]³⁺, adopts a tricapped trigonal prismatic geometry. researchgate.net In the dimeric complex containing the [Nd₂(ttha)₂] unit, both neodymium ions are nine-coordinate, with the geometry described as a distorted tricapped trigonal prism .

Coordination Number 10 : Higher coordination numbers are also observed. In the monomeric complex anion [Nd(TTHA)]³⁻, the central Nd³⁺ ion is ten-coordinate. acs.orgnih.gov Its geometry is defined as a bicapped square antiprism . acs.orgnih.gov A tentative coordination number of 10 has also been proposed for neodymium in the Nd(AcAmPyO)₅(ClO₄)₃ complex based on spectroscopic data. ias.ac.in

The following table summarizes the coordination environments of select neodymium(III) perchlorate complexes.

| Complex Cation/Anion | Coordination Number (CN) | Coordination Geometry | Reference(s) |

| [Nd(pyBET)₄ · 4H₂O]³⁺ | 8 | Distorted Dodecahedral | researchgate.net |

| [Nd(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prism | researchgate.net |

| [Nd₂(ttha)₂] (in dimer) | 9 | Distorted Tricapped Trigonal Prism | |

| [Nd(TTHA)]³⁻ | 10 | Bicapped Square Antiprism | acs.orgnih.gov |

Complexation Equilibria and Solution-Phase Dynamics of Neodymium(III) Perchlorate

The behavior of neodymium(III) perchlorate in solution is governed by complexation equilibria and dynamic ligand exchange processes. Understanding these phenomena is crucial for applications ranging from separation science to the development of new materials.

The thermodynamic stability of neodymium(III) complexes in solution is quantified by stability constants (or formation constants), which describe the equilibrium of the complex formation. These constants are essential for predicting the speciation of neodymium in a given chemical environment.

Several experimental techniques are employed to determine stability constants. Potentiometric titration is a widely used method, often involving a glass electrode to measure changes in hydrogen ion concentration as the ligand competes with protons to bind to the metal ion. By maintaining a constant ionic strength, for instance with sodium perchlorate, the concentration-based stability constants can be accurately determined. osti.govasianpubs.org Spectrophotometry is another powerful tool, as the formation of complexes often leads to changes in the UV-Visible absorption spectrum of the Nd³⁺ ion. dntb.gov.ua These spectral shifts can be correlated with the concentration of each complex species at equilibrium, allowing for the calculation of stability constants.

The study of neodymium(III) complexation with D-gluconate provides a clear example of these principles. Through potentiometric and spectrophotometric titrations, researchers have identified the stepwise formation of several mononuclear complexes. The formation pathways in the acidic pH range involve the sequential addition of gluconate ligands to the neodymium ion. dntb.gov.ua

The stability constants for these mononuclear Nd(III)-gluconate complexes, determined at 25 °C and an ionic strength of 1 M NaCl, illustrate the stepwise formation process. dntb.gov.ua

| Equilibrium Reaction | Species Formed (p,q,r) | Log β |

|---|---|---|

| Nd³⁺ + Gluc⁻ ⇌ [Nd(Gluc)]²⁺ | 1,1,0 | 2.55 ± 0.05 |

| Nd³⁺ + 2Gluc⁻ ⇌ [Nd(Gluc)₂]⁺ | 1,2,0 | 4.45 ± 0.05 |

| Nd³⁺ + 3Gluc⁻ ⇌ [Nd(Gluc)₃]⁰ | 1,3,0 | 5.60 ± 0.15 |

p, q, and r represent the stoichiometric coefficients in the general formula NdpGlucqH-r.

Ligand exchange kinetics deals with the rates at which ligands in a coordination sphere are replaced by others from the solution. rsc.org These processes are fundamental to the dynamic nature of neodymium(III) complexes in solution. The rates can be influenced by factors such as the nature of the solvent, the metal ion's electronic structure, and the steric and electronic properties of both the entering and leaving ligands. rsc.org

A study on the intermolecular exchange reaction between the eight-coordinate complex Nd(tren)₂³⁺ (where tren is β,β′,β″-triaminotriethylamine) and free tren ligand in a deuterated acetonitrile solution, using anhydrous neodymium(III) perchlorate as the precursor, provides insight into these dynamics. The study found that the reaction is first-order with respect to both the complex and the free ligand. This suggests a bimolecular exchange mechanism involving a transition state where the incoming free ligand begins to attach to the Nd³⁺ ion while the coordinated ligand starts to "unwrap" or detach. nih.gov

The kinetic parameters for this ligand exchange reaction were determined as follows nih.gov:

Rate constant (k) at 25°C: 58.2 ± 17.0 L·mol⁻¹·s⁻¹

Enthalpy of activation (ΔH‡): 10.6 ± 1.3 kcal·mol⁻¹

Entropy of activation (ΔS‡): -15.0 ± 4.0 cal·deg⁻¹·mol⁻¹

The negative entropy of activation is consistent with an associative or interchange mechanism where the transition state is more ordered than the reactants. Furthermore, first-principles molecular dynamics (FPMD) simulations on other systems, like Nd(III) with bis-lactam phenanthroline, can track the evolution of bond distances over time, offering a computational window into the stability and dynamics of the first solvation shell. thescipub.com

Neodymium(III) perchlorate is a versatile starting material for synthesizing a wide array of complexes with different nuclearities and coordination geometries, depending on the ligand used.

Schiff Bases: Neodymium(III) perchlorate reacts with various Schiff base ligands to form stable complexes. Depending on the specific Schiff base, these ligands can bind in a bidentate or tetradentate fashion. For example, complexes with a general formula of [Nd(L)₆(ClO₄)₃] have been prepared, indicating that six monodentate or a combination of multidentate Schiff base ligands coordinate to the central neodymium ion.

Aminobenzoic Acid: Complexes of neodymium(III) have been prepared with ligands derived from 4-aminobenzoic acid. In these compounds, the aminobenzoic acid can act as a neutral monodentate ligand. Infrared spectral studies of related praseodymium and neodymium perchlorate complexes suggest that the perchlorate ions can also coordinate in a unidentate fashion, leading to a coordination number of six for the metal ion.

Gluconates: The complexation of Nd(III) with D-gluconate is highly pH-dependent and showcases the formation of both mono- and multi-nuclear species. In acidic to neutral solutions (pH 2–8), in addition to the 1:1, 1:2, and 1:3 mononuclear complexes, two previously unknown binuclear complexes, [Nd₂(Gluc)₃H₋₂]⁺ and [Nd₂(Gluc)₄H₋₂]⁰, have been identified. jst.go.jp The formation of these binuclear species becomes more prominent at higher concentrations of the metal ion and ligand. jst.go.jp Further studies in hyperalkaline solutions have revealed the formation of other variously protonated binuclear complexes. researchgate.net

Polyamino Polycarboxylic Acids: These powerful chelating agents form highly stable complexes with neodymium(III). New heterometallic complexes of Nd(III) and Co(II) have been synthesized using ethylenediaminetetraacetic acid (EDTA) and ethylenediaminedisuccinic acid (EDDS). acs.org In these structures, the aminopolycarboxylate ligand tends to maximize its denticity with the Nd(III) ion. acs.org The coordination polyhedron for Nd(III) in these types of complexes is often a one-capped square antiprism, corresponding to a coordination number of eight. acs.org

Phosphine Oxides: Neodymium(III) perchlorate is explicitly used as a reagent in the preparation of phosphine oxide complexes. Phosphine oxides are hard Lewis bases that coordinate strongly to the hard Lewis acid Nd³⁺ ion through the oxygen atom. This interaction forms the basis for their use in solvent extraction processes for separating lanthanides.

Pyridinioacetates: A mononuclear complex with the formula Nd(pyBET)₄·4H₂O₃, where pyBET is pyridinioacetate, has been synthesized and structurally characterized. This demonstrates the ability of zwitterionic carboxylate ligands to coordinate with the neodymium ion.

Naphthyridine N-Oxides: A complex of neodymium perchlorate with 1,8-Naphthyridine-N-monoxide has been synthesized and its structure determined. researchgate.net This illustrates the coordination of Nd(III) with N-oxide heterocyclic ligands.

Bis-lactam Phenanthrolines: These rigid, neutral ligands show a high affinity for Nd(III). Depending on the stoichiometry, they can form 1:1 or 2:1 complexes. thescipub.com First-principles molecular dynamics simulations of the Nd(III)-BLPhen system (using nitrate as the counter-ion) show that in a 1:1 complex, a neutral species like [Nd(BLPhen)(NO₃)₃] is formed. thescipub.com In a 2:1 ratio, a charged complex such as [Nd(BLPhen)₂(NO₃)₂]⁺ can be created, with the second ligand displacing a counter-ion from the first coordination sphere. thescipub.com

Spectroscopic Probing of Neodymium Iii Perchlorate Electronic and Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) of Neodymium(III) Perchlorate (B79767) Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful means to probe the coordination chemistry of neodymium(III) perchlorate. By analyzing the vibrational modes of the perchlorate anion and any coordinated ligands or solvent molecules, it is possible to deduce the symmetry of the coordination environment and identify the species directly bound to the neodymium(III) ion.

The perchlorate ion (ClO₄⁻), in its free or uncoordinated state, possesses tetrahedral (Td) symmetry. This high symmetry results in a specific set of vibrational modes, some of which are active in the infrared spectrum, while others are active in the Raman spectrum. The coordination of the perchlorate ion to a metal center, such as neodymium(III), leads to a reduction in its symmetry, which in turn perturbs its vibrational modes. This perturbation manifests as changes in the number and frequencies of the observed bands in the IR and Raman spectra, providing a clear indication of coordination.

For an isolated ClO₄⁻ ion with Td symmetry, the fundamental vibrational modes are as follows:

ν₁ (A₁): Symmetric stretch, Raman active.

ν₂ (E): Symmetric bend, Raman active.

ν₃ (T₂): Asymmetric stretch, IR and Raman active.

ν₄ (T₂): Asymmetric bend, IR and Raman active.

When the perchlorate ion coordinates to the Nd(III) ion, its symmetry is lowered. For example, unidentate coordination results in C₃ᵥ symmetry, while bidentate coordination leads to C₂ᵥ symmetry. nih.gov This reduction in symmetry causes the degenerate modes (E and T₂) to split and can also render some of the Raman-active modes (like ν₁) IR-active. nih.govmkjc.in

The following table summarizes the expected changes in the vibrational modes of the perchlorate ion upon coordination:

| Symmetry | ν₁ (Stretch) | ν₂ (Bend) | ν₃ (Stretch) | ν₄ (Bend) |

| Td (Free) | A₁ (R) | E (R) | T₂ (IR, R) | T₂ (IR, R) |

| C₃ᵥ (Unidentate) | A₁ (IR, R) | E (IR, R) | A₁ (IR, R) + E (IR, R) | A₁ (IR, R) + E (IR, R) |

| C₂ᵥ (Bidentate) | A₁ (IR, R) | A₁ (IR, R) + A₂ (R) | A₁ (IR, R) + B₁ (IR, R) + B₂ (IR, R) | A₁ (IR, R) + B₁ (IR, R) + B₂ (IR, R) |

| (R = Raman active, IR = Infrared active) |

An FT-IR spectrum of a neodymium(III) perchlorate complex may show characteristic peaks for the ClO₄⁻ ion, including strong and broad peaks around 1064 cm⁻¹ and 621 cm⁻¹, which are attributed to the two triply degenerate vibrations. researchgate.net The non-degenerate stretching vibration might be observed around 928 cm⁻¹, and the doubly degenerate vibration at approximately 476 cm⁻¹. researchgate.net In the Raman spectrum, peaks consistent with ClO₄⁻ vibrations can appear around 906 cm⁻¹ and 639 cm⁻¹. researchgate.net

Vibrational spectroscopy is also instrumental in identifying the coordination of other ligands and solvent molecules to the neodymium(III) ion. When a ligand or solvent molecule binds to the metal center, its vibrational modes are perturbed in a manner analogous to that of the perchlorate ion. These perturbations can be observed as shifts in the vibrational frequencies, changes in band intensities, or the appearance of new bands.

For instance, in a study of a neodymium(III) complex with orotic acid, significant differences were observed in the IR and Raman spectra of the complex compared to the free ligand. mdpi.com The very strong bands observed at 1684 and 1688 cm⁻¹ in the IR and Raman spectra of the Nd(III) complex were assigned to the asymmetric C=O stretching mode. mdpi.com The symmetric stretch of the COO group was observed at 1407 and 1411 cm⁻¹ in the IR and Raman spectra, respectively. mdpi.com These spectral changes provide evidence for the coordination of the orotic acid ligand to the Nd(III) ion through the carboxylate group.

Similarly, the coordination of solvent molecules can be detected. For example, the presence of coordinated water molecules is often indicated by broad absorption bands in the 3200-3600 cm⁻¹ region of the IR spectrum, corresponding to the O-H stretching vibrations. The coordination of other solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can be identified by shifts in the S=O or C=O stretching frequencies, respectively.

The analysis of vibrational spectra of neodymium(III) borohydride complexes in a supported electrolyte revealed a new band at 2420 cm⁻¹ in the IR spectrum upon the introduction of NdCl₃, which was attributed to the formation of solvated Nd complexes. inl.gov Raman spectroscopy further supported this by showing the emergence of new bands at 2250 cm⁻¹ and 2430 cm⁻¹, corresponding to Nd-coordinated borohydride anions. inl.gov

Electronic Absorption and Luminescence Spectroscopy of Neodymium(III) Perchlorate Complexes

Electronic spectroscopy, including absorption and luminescence, provides a direct probe of the electronic structure of the neodymium(III) ion. The f-f transitions within the 4f shell of Nd(III) are particularly informative, as their energies and intensities are sensitive to the coordination environment.

The electronic configuration of the Nd(III) ion is [Xe]4f³. The numerous energy levels arising from this configuration give rise to a series of sharp absorption and emission bands in the ultraviolet, visible, and near-infrared regions, corresponding to transitions between these levels (f-f transitions). stackexchange.com These transitions are formally Laporte-forbidden, which results in them being relatively weak. stackexchange.com

When the Nd(III) ion is placed in a coordination environment, the surrounding ligands create an electrostatic field, known as the crystal field, which lifts the degeneracy of the f-orbitals. wikipedia.org This phenomenon, called crystal field splitting, causes the f-f transition bands to split into multiple components. stackexchange.com The magnitude of this splitting is dependent on the symmetry and strength of the crystal field. wikipedia.org Therefore, a detailed analysis of the fine structure of these bands can provide valuable information about the coordination geometry around the Nd(III) ion.

For example, the absorption spectrum of a neodymium(III) complex with triethylenetetraaminehexaacetic acid was measured at liquid helium temperature to resolve the fine structure of the f-f transitions and analyze the crystal field splitting. nih.gov

Among the various f-f transitions of the Nd(III) ion, certain transitions exhibit an unusually high sensitivity to changes in the coordination environment. These are known as hypersensitive transitions. For Nd(III), the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition, typically observed in the 560-590 nm region, is a prominent example. researchgate.netnih.gov

The study of hypersensitive transitions is a powerful tool for probing subtle changes in the coordination sphere of Nd(III) in different chemical environments.

The Judd-Ofelt theory is a theoretical framework used to analyze the intensities of f-f transitions in lanthanide ions. arxiv.orgresearchgate.net This theory allows for the calculation of phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) from the experimentally measured absorption spectra. researchgate.net These parameters, in turn, can be used to predict various radiative properties, such as radiative transition probabilities (A), branching ratios (β), and radiative lifetimes (τ) for the excited states of the Nd(III) ion. researchgate.net

The Judd-Ofelt parameters are sensitive to the coordination environment. The Ω₂ parameter is particularly sensitive to the nature of the metal-ligand bond and the symmetry of the coordination sphere, with more covalent bonds and lower symmetry environments generally leading to larger Ω₂ values. osti.gov The Ω₄ and Ω₆ parameters are more related to the bulk properties of the medium.

The application of the Judd-Ofelt theory to the absorption spectra of Nd(III) complexes allows for a quantitative understanding of the influence of the ligand environment on the radiative properties of the Nd(III) ion. nih.gov A modified version of the Judd-Ofelt theory has been presented to describe the intensities of f-f transitions for trivalent lanthanide ions in solids. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For diamagnetic compounds, chemical shifts and coupling constants provide detailed structural information. However, the study of paramagnetic compounds like Neodymium(III) perchlorate presents unique challenges and opportunities.

The unpaired f-electrons of the Nd(III) ion cause large shifts in the NMR signals of nearby nuclei, an effect known as the lanthanide-induced shift (LIS). researchgate.net These shifts can be several tens or even hundreds of ppm, spreading the spectrum out and often simplifying complex overlapping signals. researchgate.net The LIS is the sum of two contributions:

Fermi Contact Shift: This results from the transfer of unpaired electron spin density from the metal ion to the nucleus through the chemical bonds connecting them. It is generally significant for nuclei that are directly coordinated or separated by only a few bonds from the paramagnetic center.

Pseudocontact (or Dipolar) Shift: This arises from the through-space dipolar interaction between the magnetic moment of the nucleus and the anisotropic magnetic susceptibility of the paramagnetic Nd(III) ion. nih.gov This shift is highly dependent on the geometry of the complex; specifically, it depends on the distance and angle between the Nd(III) ion and the nucleus being observed. researchgate.net

For most lanthanides, including neodymium, the pseudocontact shift is the dominant contributor to the LIS. researchgate.net This geometric dependence is invaluable for structure elucidation in solution. By measuring the LIS for various nuclei (e.g., ¹H, ¹³C) within a ligand coordinated to the Nd(III) ion, researchers can obtain geometric constraints. These constraints can then be used to determine the three-dimensional structure and conformation of the complex in solution. researchgate.net

For example, in a study of the complexation of galactaric acid with Nd(III) in a DMSO solution, the formation of the complex led to downfield shifts of the proton signals. kubsu.ru The analysis of these chemical shifts as a function of the metal-to-ligand ratio allowed for the determination of the stoichiometry of the complexes formed in the solution. kubsu.ru The magnitude of the shifts for different protons in the ligand provided insights into the coordination mode, indicating which functional groups were binding to the neodymium ion. kubsu.ru

In addition to shifts, the paramagnetic Nd(III) ion also causes significant line broadening of NMR signals due to enhanced nuclear relaxation. While this can sometimes obscure signals, the analysis of these relaxation rates can provide further information on the metal-nucleus distances. By studying how the chemical shifts and line widths of solvent or ligand nuclei change upon addition of Neodymium(III) perchlorate, one can map the coordination sphere and understand the dynamic interactions of the solvated ion.

Computational and Theoretical Investigations of Neodymium Iii Perchlorate Complexes

Quantum Chemical Approaches (e.g., DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the electronic structure and bonding characteristics of neodymium(III) complexes. Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the molecular geometry, nature of metal-ligand interactions, and electronic properties that are often difficult to probe experimentally.

DFT has been widely employed to study lanthanide complexes, including those of neodymium(III). These calculations can predict optimized molecular structures, vibrational frequencies, and the energies of molecular orbitals. For instance, DFT calculations on neodymium(III) complexes with various ligands have been used to determine key structural parameters like bond distances and coordination geometries. nih.govmaterialsproject.org The choice of functional, such as PBE or B3LYP, and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.govrsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic charge transfer that occurs within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior. scispace.com

Ab initio methods, while computationally more intensive, offer a high level of theory for studying electronic structure. researchgate.net These calculations have been used to investigate the electronic-nuclear spectrum, including magnetic hyperfine and quadrupole interactions in lanthanide complexes. For Nd(III) systems, ab initio calculations can help to fully determine the electronic structure diagram and the nature of different electronic states, which is essential for interpreting magnetic and chiroptical properties. researchgate.net The insights from these computational approaches are critical for understanding the covalent contributions to the bonding between the "hard" Nd³⁺ cation and its ligands, which goes beyond a simple electrostatic interaction model.

| Parameter | Common Choices/Methods | Purpose |

|---|---|---|

| Functional | PBE, B3LYP | Approximates the exchange-correlation energy in DFT. nih.govrsc.org |

| Basis Set | 6-31G**, TZVP | Describes the atomic orbitals used to build molecular orbitals. mdpi.comresearchgate.net |

| Method | DFT, Ab Initio (e.g., CASSCF/CASPT2) | The fundamental theoretical approach for solving the electronic Schrödinger equation. researchgate.net |

| Solvent Model | Implicit (e.g., PCM) or Explicit | Accounts for the effect of the solvent on the complex's properties. nih.gov |

| Relativistic Effects | Scalar relativistic corrections, Spin-orbit coupling | Important for heavy elements like neodymium to accurately describe electronic properties. rsc.org |

Molecular Dynamics Simulations for Solution-Phase Behavior and Hydration Shells

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of ions in solution. For neodymium(III) perchlorate (B79767), MD simulations provide atomic-level detail on the structure and dynamics of the Nd³⁺ ion and its surrounding solvent molecules, particularly its hydration shells. cas.cz These simulations can reveal the coordination number of the ion, the geometry of the first and second hydration shells, and the residence time of water molecules around the cation. amolf.nlshaoxc.com

First-principles molecular dynamics (FPMD), which combines DFT with molecular dynamics, allows for the study of complex systems without the need for pre-parameterized force fields. nih.gov FPMD simulations have been used to investigate the structure of Nd(III) complexes in organic solvents, revealing detailed information about the first solvation shell and the coordination mode of counter-ions like nitrate. nih.govresearchgate.net Such studies show that the coordination environment is dynamic, with ligands potentially switching between different binding modes (e.g., monodentate and bidentate). researchgate.net

Classical MD simulations, which rely on force fields, are used to simulate larger systems over longer timescales. nih.gov These simulations are crucial for understanding the structure of hydration shells around ions. The radial distribution function (RDF), g(r), calculated from MD trajectories, provides a probabilistic measure of finding a solvent atom at a certain distance from the central ion. For aqua ions, the Nd-O RDF typically shows a sharp first peak, indicating a well-defined first hydration shell, followed by a more diffuse second peak. nih.govshaoxc.com The integration of the first peak gives the hydration number of the Nd³⁺ ion. Studies on various ions show that the first hydration shell is highly structured, while the second shell is more disordered, gradually transitioning to the bulk solvent structure beyond approximately 5 Å from the ion's surface. nih.govresearchgate.net

| Parameter | Typical Value/Range | Method of Determination |

|---|---|---|

| First Shell Nd-O Distance | ~2.5 Å | Radial Distribution Function (RDF) from MD/FPMD. researchgate.net |

| Coordination Number (First Shell) | 8 - 9 | Integration of the first peak of the Nd-O RDF. |

| Second Shell Nd-O Distance | ~4.0 - 4.5 Å | RDF from MD/FPMD. shaoxc.com |

| Water Residence Time (First Shell) | Nanoseconds (ns) | Time Correlation Functions from MD simulations. |

Force Field Development and Parameterization for Lanthanide Systems

The accuracy of classical molecular dynamics simulations hinges on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. j-octa.com Developing accurate and transferable force fields for lanthanide ions like Nd³⁺ is a significant challenge due to their high charge, polarizability, and the partially covalent nature of their bonding.

A common approach for modeling metal ions is the non-bonded model, which treats interactions as a sum of electrostatic and van der Waals forces. nih.gov The Lennard-Jones (LJ) potential is typically used for the van der Waals term. However, the standard 12-6 LJ potential often fails to simultaneously reproduce key experimental properties like the ion-oxygen distance (IOD) and the hydration free energy (HFE). researchgate.net

To overcome this limitation, more sophisticated models have been developed. The 12-6-4 LJ-type potential, which includes an additional r⁻⁴ term to better account for ion-induced dipole interactions, has shown significant promise for lanthanide ions. acs.orgacs.org The parameterization process for these force fields involves adjusting parameters to match experimental data or high-level quantum chemical calculations. acs.org A robust parameterization strategy aims to accurately reproduce both structural (IOD) and thermodynamic (HFE) properties across the entire lanthanide series. acs.org The development of such versatile force fields is crucial for enabling reliable simulations of lanthanide-containing systems in diverse environments, from aqueous solutions to organic phases relevant in separation chemistry. acs.orgacs.org

| Force Field Model | Key Components | Strengths/Weaknesses |

|---|---|---|

| Non-bonded (Ionic) Model | Electrostatics (Coulomb) + van der Waals (e.g., 12-6 LJ) | Simple and computationally efficient; may struggle to capture complex bonding. nih.gov |

| 12-6-4 LJ-type Model | Includes an additional r⁻⁴ term for ion-induced dipole interactions. | Improved accuracy in reproducing both structural and thermodynamic properties for highly charged ions. researchgate.netacs.org |

| Bonded Model | Includes explicit bond, angle, and dihedral terms between the metal and coordinating atoms. | Can enforce a specific coordination geometry; less transferable. nih.gov |

| Polarizable Models | Accounts for the electronic polarization of atoms in response to their environment. | More physically realistic and accurate, but computationally very expensive. |

Crystal Field Theory and its Application in Predicting Spectroscopic Properties

Crystal Field Theory (CFT) provides a framework for understanding the electronic structure and spectroscopic properties of lanthanide complexes. dacollege.org In CFT, the ligands surrounding the central metal ion are treated as point charges that create an electrostatic field. This "crystal field" perturbs the energy levels of the f-orbitals of the Nd³⁺ ion, lifting their degeneracy. The specific pattern of splitting depends on the symmetry of the coordination polyhedron formed by the ligands. digitellinc.com

The f-f electronic transitions within the 4f shell of neodymium(III) are responsible for its characteristic absorption and emission spectra. While these transitions are formally forbidden by the Laporte rule, they gain intensity through mechanisms like vibronic coupling or mixing with higher-energy orbitals. The energies of these transitions are determined by the splitting of the f-orbitals, which can be predicted by CFT. digitellinc.comdtic.mil The theory uses a set of crystal field parameters (CFPs) that are determined by fitting the calculated energy levels to experimental spectroscopic data. dtic.mil

The intensities of the f-f transitions, particularly the "hypersensitive" transitions (those whose intensity is highly sensitive to the chemical environment), can be analyzed using the Judd-Ofelt theory. nih.gov This theory parameterizes the transition intensities using three phenomenological parameters (Ω₂, Ω₄, Ω₆) which reflect the symmetry of the crystal field and the covalency of the metal-ligand bonds. Spectroscopic studies of neodymium perchlorate in various solvents have shown that the intensities of hypersensitive transitions are influenced by the solvent's properties, which can be interpreted within the framework of CFT and Judd-Ofelt theory. icm.edu.plbibliotekanauki.pl

| Parameter/Transition | Description | Relevance |

|---|---|---|

| 4I9/2 → 4G5/2, 2G7/2 | A prominent "hypersensitive" absorption transition in the visible region (~580 nm). | Its intensity is highly sensitive to the coordination environment and is often analyzed using Judd-Ofelt theory. icm.edu.plbibliotekanauki.pl |

| 4F3/2 → 4IJ (J=9/2, 11/2, 13/2) | Principal near-infrared (NIR) emission transitions. | Crucial for laser applications of Nd³⁺-doped materials. |

| Crystal Field Parameters (Bkq) | Parameters that quantify the strength and symmetry of the electrostatic field from the ligands. | Used in the CFT Hamiltonian to calculate the splitting of f-orbital energy levels. dtic.mil |

| Judd-Ofelt Parameters (Ωλ) | Phenomenological parameters (λ = 2, 4, 6) that relate the coordination environment to the intensity of f-f transitions. | Ω₂ is particularly sensitive to local symmetry and covalency. nih.gov |

Advanced Research Applications Derived from Neodymium Iii Perchlorate Chemistry

Design and Development of Heterogeneous and Homogeneous Catalysts

The neodymium ion is a versatile catalytic center, and its compounds are explored for both heterogeneous and homogeneous catalysis. While research often focuses on various neodymium salts and complexes, Neodymium(III) perchlorate (B79767) can serve as a convenient precursor for synthesizing these catalytically active materials. Neodymium-based catalysts have demonstrated significant efficacy in the polymerization of dienes, vinyl monomers, and ε-caprolactone. rsc.org The reactivity and stereoselectivity of these catalysts are influenced by the metal center, ligands, and activators used in the catalytic system. rsc.org

Neodymium-based catalysts are particularly noted for their superior performance in diene polymerization compared to other lanthanide catalysts. rsc.org For instance, neodymium-doped zinc oxide (Nd-doped ZnO) nanoparticles have been employed as a highly active cathode catalyst to enhance the rate of the oxygen reduction reaction (ORR) in microbial desalination cells. mdpi.com In another application, perovskite-type NdCrO₃ nanoparticles have shown catalytic activity in the thermal decomposition of ammonium (B1175870) perchlorate. akjournals.com Furthermore, a novel three-dimensional neodymium metal-organic framework (Nd-MOF) has been shown to act as an efficient heterogeneous catalyst for the cyanosilylation of aldehydes and the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, driven by the Lewis acid sites within the MOF channels. acs.org

Luminescent Probes and Sensors in Chemical and Biological Research

The distinct luminescence properties of the Nd³⁺ ion, particularly in the near-infrared (NIR) region, make it an ideal component for the development of specialized probes and sensors.

Neodymium-containing nanoparticles are at the forefront of research into advanced bioimaging agents. aip.org Their ability to be excited and emit light within the first and second near-infrared (NIR) biological windows (650–950 nm and 1000–1350 nm, respectively) is highly advantageous. us.esresearchgate.net NIR light minimizes absorption and scattering by biological tissues, allowing for deeper penetration and clearer imaging compared to visible light. us.esmdpi.com

Researchers have systematically analyzed the spectroscopic properties of various infrared-emitting neodymium-doped nanoparticles, investigating different host matrices to optimize performance for specific bioimaging applications. aip.org The choice of the host material plays a crucial role in the spectral shape of emission and absorption. aip.org For instance, Nd³⁺:LaF₃ nanoparticles have been highlighted as promising fluorescent nanoprobes for bioimaging in the second biological window. researchgate.netbohrium.com Similarly, GdF₃:Nd³⁺ nanophosphors have been developed as multifunctional agents for bimodal imaging, combining the NIR fluorescence of neodymium with the magnetic resonance properties of gadolinium. nih.gov These nanoparticles can be detected in tissues at depths of up to 20 mm, demonstrating their potential for long-term, high-resolution in vivo tracking. rsc.org

Table 1: Host Materials for Neodymium-Doped Nanoparticles in Bioimaging

| Host Material | Key Features | Reference(s) |

|---|---|---|

| LaF₃ | Widely investigated, low probability of luminescence quenching. | aip.orgus.es |

| SrF₂ | Systematically analyzed for spectroscopic properties. | aip.org |

| NaGdF₄ | Used in comparative studies of spectroscopic properties. | aip.org |

| YAG | Well-studied bulk material, used as a benchmark for nanoparticle properties. | aip.org |

| GdF₃ | Enables bimodal imaging (NIR fluorescence and MRI). | nih.gov |

Neodymium-based materials, particularly metal-organic frameworks (MOFs), are being developed as highly selective chemical sensors. A novel Nd-MOF based on Nd(III) dinuclear nodes has been synthesized and demonstrated to be an effective near-infrared fluorescent probe for the rapid and selective sensing of copper (Cu²⁺) ions. researchgate.net The framework exhibits strong NIR fluorescence, and the presence of Cu²⁺ ions leads to a detectable change in this luminescence, allowing for sensitive detection. This represents the first instance of an NIR fluorescent MOF probe being used for such a purpose. researchgate.net

Precursors for Optoelectronic and Photovoltaic Materials

Neodymium compounds serve as important precursors for materials used in optoelectronics and photovoltaics. A significant application is in enhancing the efficiency and stability of perovskite solar cells (PSCs). mdpi.com By incorporating neodymium-doped upconversion nanoparticles (UCNPs) coated with titanium dioxide (TiO₂) into the solar cell structure, researchers have achieved notable improvements in performance. mdpi.com

Environmental Research Applications (e.g., Biosorption of Neodymium Ions)

In environmental research, a key application involving neodymium ions is their removal and recovery from aqueous solutions through biosorption, an environmentally friendly technology. nih.govplos.org This is particularly relevant for recycling rare earth elements from electronic waste. Studies have investigated various biological materials for their ability to adsorb Nd³⁺ ions.

The green microalgae Chlorella vulgaris has shown a high affinity for neodymium biosorption. nih.govplos.org Research has optimized conditions such as pH, temperature, and biosorbent dosage to maximize uptake. At a pH of 5 and a temperature of 35°C, a maximum Nd uptake of 157.40 mg/g was achieved. nih.govplos.org The process was found to fit the Langmuir isotherm model, indicating monolayer adsorption, with a maximum capacity (q_max) of 188.68 mg/g. nih.govplos.org Other biosorbents, such as two strains of Spirulina platensis (LEB-18 and LEB-52), have also been tested, showing maximum biosorption capacities of 72.5 mg g⁻¹ and 48.2 mg g⁻¹, respectively. minciencias.gov.co The mechanism is proposed to be an electrostatic attraction between Nd³⁺ ions and phosphate (B84403) and sulfate (B86663) groups on the biomass surface. minciencias.gov.co

Table 2: Biosorption of Neodymium Ions by Different Microorganisms

| Biosorbent | Optimal pH | Optimal Temperature (°C) | Maximum Uptake (mg/g) | Reference(s) |

|---|---|---|---|---|

| Chlorella vulgaris | 5 | 35 | 157.40 | nih.govplos.org |

| Spirulina platensis LEB-18 | Not Specified | 25 | 72.5 | minciencias.gov.co |

| Spirulina platensis LEB-52 | Not Specified | 25 | 48.2 | minciencias.gov.co |

Fundamental Studies in Host-Guest Chemistry and Metal-Organic Frameworks (MOFs) involving Neodymium(III)

Neodymium(III) is a valuable metal ion for constructing metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. rsc.org The high coordination number of neodymium contributes to the thermal and chemical stability of the resulting MOFs. rsc.org

Several novel neodymium-based MOFs have been synthesized and characterized. For example, two MOFs, designated JMS-10 and JMS-11, were synthesized using a 2,2'-bipyridine-5,5'-dicarboxylic acid linker. rsc.orgrsc.org After functionalization with a ruthenium complex, these MOFs were successfully used for the photocatalytic reduction of carbon dioxide to syngas (a mixture of carbon monoxide and hydrogen). rsc.orgrsc.org

In another study, a 3D Nd-MOF (Nd-cdip) was synthesized and used as a heterogeneous catalyst for organic reactions, demonstrating excellent turnover numbers and reusability. acs.org The catalytic mechanism relies on the Lewis acidic Nd³⁺ sites within the framework's channels. Furthermore, Nd-based MOFs have been investigated for environmental remediation, specifically for the adsorption of cesium and strontium ions from aqueous solutions, showing high uptake potential. civilica.com These studies highlight the fundamental importance of neodymium in advancing host-guest chemistry and creating functional porous materials. tuni.fifrontiersin.org

Future Perspectives and Emerging Research Directions

Integration of Advanced Experimental and Computational Methodologies

The deep understanding of the behavior of neodymium(III) perchlorate (B79767) in various environments is being significantly advanced through the combined application of cutting-edge experimental and computational techniques. This synergistic approach allows for a more comprehensive interpretation of spectroscopic data and provides insights into the intricate relationships between structure and properties.

A notable area of investigation involves the use of spectroscopic methods to probe the local coordination environment of the Nd³⁺ ion in solution. Studies on the spectroscopic properties of anhydrous neodymium perchlorate in different 2-halogeno derivatives of ethyl alcohol have revealed the significant influence of the solvent on the hypersensitive transitions of the Nd³⁺ ion. icm.edu.pl The intensity of these transitions, which are particularly sensitive to the coordination environment, can be correlated with the polarizability of the solvent molecules. icm.edu.pl However, deviations from linear relationships suggest that other effects, such as electron-phonon coupling and the formation of different solvate species, also play a crucial role. icm.edu.pl Low-temperature absorption spectra have been instrumental in identifying the presence of disordered structures and multiple solvate forms in these solutions. icm.edu.pl

To unravel the complexities observed in experimental spectra, researchers are turning to advanced computational modeling. First-principles molecular dynamics (FPMD) simulations, for instance, offer a powerful tool to model the structure and dynamics of neodymium(III) complexes in solution. nih.gov Although not yet extensively applied to neodymium(III) perchlorate specifically, this method has been successfully used to elucidate the solvation shell structure of other neodymium(III) complexes in organic solvents. nih.gov By simulating the interactions between the Nd³⁺ ion, perchlorate anions, and solvent molecules at an atomistic level, FPMD can provide detailed information about coordination numbers, bond distances, and the dynamic exchange of ligands, which is crucial for interpreting experimental spectroscopic data.

The integration of high-resolution optical spectroscopy with theoretical models is another promising avenue. Custom-built spectrometers are now capable of recording high-resolution luminescence and excitation spectra of neodymium(III) complexes in solution, providing a wealth of data on their electronic structure. chemrxiv.org By combining this experimental data with population analysis based on the Boltzmann distribution, it is possible to resolve the crystal field splitting of the ground and emitting states of the Nd³⁺ ion in different coordination environments. chemrxiv.org This integrated approach is a critical step toward establishing robust structure-property relationships for NIR-emitting lanthanide complexes.

| Technique | Information Gained | Insights into Neodymium(3+) Perchlorate |

| Absorption Spectroscopy | Electronic transitions, coordination environment | Sensitivity of hypersensitive transitions to solvent polarity and solvate structure. icm.edu.pl |

| Luminescence Spectroscopy | Emission properties, electronic energy levels | High-resolution spectra allow for the determination of crystal field splitting. chemrxiv.org |

| First-Principles Molecular Dynamics (FPMD) | Solvation structure, coordination dynamics | Potential to model the detailed interactions of Nd(ClO₄)₃ in solution. nih.gov |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies | Can be used to correlate spectroscopic data with specific molecular structures. |

Exploration of Neodymium(III) Perchlorate in Sustainable Chemistry

The principles of green chemistry are increasingly influencing the direction of chemical research, and the applications of neodymium(III) perchlorate are being explored within this framework. A key focus is on the development of efficient and recyclable catalytic systems for environmentally friendly chemical transformations.

Neodymium-based catalysts, often prepared from precursors like neodymium(III) perchlorate, are known to be effective in various polymerization reactions. researchgate.net The versatility and efficiency of neodymium catalysts make them attractive for the synthesis of polymers with controlled stereochemistry and molecular weight. researchgate.net Research in this area is moving towards the development of well-defined, homogeneous, and thermally stable catalytic systems that can operate under mild conditions and be easily recovered and reused, thereby minimizing waste and energy consumption.

The use of environmentally benign solvents is another important aspect of sustainable chemistry. Ionic liquids (ILs) are considered "green" solvents due to their low vapor pressure and high thermal stability. The solvation and complexation behavior of neodymium(III) in ionic liquids is an active area of research. Understanding how neodymium(III) perchlorate interacts with different ionic liquids can pave the way for its use in sustainable catalytic processes where the ionic liquid acts as both the solvent and a co-catalyst, facilitating easy separation and recycling of the catalytic species.

Furthermore, the development of heterogeneous catalysts, where the active neodymium species is supported on a solid matrix, is a promising strategy for sustainable applications. For instance, neodymium complexes have been immobilized on magnetic biochar nanoparticles, creating a recyclable and environmentally friendly nanocatalyst for organic synthesis. nih.gov While this specific example may not use the perchlorate salt directly, it highlights a sustainable approach where neodymium(III) perchlorate could serve as a convenient starting material for the synthesis of the active catalytic complex.

| Application Area | Sustainable Aspect | Relevance of this compound |

| Polymerization Catalysis | High efficiency, stereocontrol, potential for recyclability. researchgate.net | Can serve as a precursor for the synthesis of active neodymium catalysts. researchgate.net |

| Reactions in Ionic Liquids | Use of "green" solvents, potential for catalyst recycling. | Its solubility and coordination chemistry in ILs are key to developing sustainable reaction systems. |

| Heterogeneous Catalysis | Easy separation and reuse of the catalyst, reducing waste. nih.gov | Can be used to synthesize neodymium complexes for immobilization on solid supports. nih.gov |

Rational Design of Neodymium(III) Complexes with Tunable Spectroscopic and Catalytic Properties

Neodymium(III) perchlorate is a valuable starting material for the synthesis of a wide range of coordination complexes with diverse and tunable properties. The rational design of these complexes, by carefully selecting and modifying the organic ligands that coordinate to the Nd³⁺ ion, allows for the fine-tuning of their spectroscopic and catalytic functionalities.

A significant area of focus is the development of luminescent materials, particularly those that emit in the near-infrared (NIR) region. The luminescence of neodymium(III) complexes can be greatly enhanced through the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the Nd³⁺ ion. rsc.org The design of ligands with appropriate energy levels is crucial for maximizing this energy transfer and, consequently, the luminescence quantum yield. By systematically modifying the structure of the ligands, it is possible to tune the absorption and emission properties of the resulting neodymium(III) complexes. For example, the incorporation of different bipyridyl ligands into neodymium(III) β-diketonate complexes, which can be synthesized from neodymium(III) perchlorate, has been shown to significantly enhance their solid-state luminescence. rsc.org

The catalytic activity of neodymium(III) complexes can also be tuned through rational ligand design. The steric and electronic properties of the ligands surrounding the Nd³⁺ center play a critical role in determining the catalytic performance, including activity, selectivity, and stability. For instance, in polymerization catalysis, the choice of ligands can influence the coordination of the monomer to the neodymium center and the subsequent insertion steps, thereby controlling the microstructure of the resulting polymer. researchgate.net Neodymium(III) perchlorate, with its weakly coordinating perchlorate anions, provides a versatile precursor that allows for the straightforward synthesis of a variety of complexes with different ligand sets, enabling the systematic investigation of structure-activity relationships.

The combination of luminescent and magnetic properties in a single molecule is another exciting frontier. Research has shown that certain neodymium(III) complexes can exhibit slow magnetic relaxation, a characteristic of single-molecule magnets (SMMs), in addition to their luminescence. rsc.org The rational design of ligands that can both sensitize the Nd³⁺ luminescence and create a suitable crystal field environment to promote SMM behavior is a key challenge. Neodymium(III) perchlorate serves as an excellent starting point for the synthesis of such bifunctional materials.

| Property to be Tuned | Design Strategy | Role of this compound |

| Luminescence | Ligand design for efficient "antenna effect". rsc.org | A versatile precursor for synthesizing a wide range of luminescent complexes. rsc.org |

| Catalytic Activity | Modification of ligand steric and electronic properties. researchgate.net | Provides an accessible entry point for the synthesis of various catalytically active complexes. researchgate.net |

| Magnetic Properties | Control of coordination geometry and crystal field. rsc.org | Starting material for the creation of single-molecule magnets. rsc.org |

Q & A

Basic: How can neodymium(3+) perchlorate be synthesized with high purity for research applications?

This compound is typically synthesized by dissolving neodymium(III) oxide (Nd₂O₃) in concentrated perchloric acid (HClO₄) under controlled conditions. The reaction proceeds as:

Nd₂O₃ + 6HClO₄ → 2Nd(ClO₄)₃ + 3H₂O

After complete dissolution, the solution is evaporated under reduced pressure to crystallize the hydrated form. To ensure high purity, recrystallization in deionized water or anhydrous ethanol is recommended. The product is characterized by its lilac-colored aqueous solution (50% w/w) . This method aligns with industrial perchlorate production via acid neutralization .

Basic: What spectroscopic techniques are effective for characterizing this compound in solution?

Key techniques include:

- UV-Vis Spectroscopy : Identifies electronic transitions of Nd³⁺ ions (e.g., 4f→4f transitions) in the near-infrared range, useful for quantifying concentration .

- Raman/IR Spectroscopy : Detects vibrational modes of the ClO₄⁻ anion (e.g., symmetric stretching at ~930 cm⁻¹) and hydration states .

- X-ray Diffraction (XRD) : Resolves crystalline structure in solid-state samples, critical for verifying phase purity .

- Fluorescence Spectroscopy : Measures photoluminescence properties, particularly under 808-nm laser excitation for photothermal applications .

Basic: How does the solubility of this compound influence experimental design?

This compound is highly soluble in polar solvents (e.g., water, ethanol), enabling homogeneous reaction conditions. However, in nonpolar solvents, precipitation may occur, necessitating solvent compatibility tests. For solvent extraction studies, aromatic diluents like toluene are preferred to avoid third-phase formation during lanthanide separation . Solubility data should guide solvent selection for synthesis, catalysis, or doping experiments .

Basic: What are the best practices for handling this compound to prevent decomposition?

- Storage : Keep in airtight containers at 4°C to minimize hygroscopicity and oxidative decomposition.

- Contaminant Avoidance : Exclude organic materials (e.g., dust, oils) to prevent explosive reactions due to perchlorate’s strong oxidizer properties .

- Waste Disposal : Neutralize with reducing agents (e.g., sodium sulfite) before disposal to degrade ClO₄⁻ .

Advanced: How can this compound be utilized in photothermal material development?

Nd³⁺-doped materials (e.g., glasses, nanocrystals) exhibit photothermal conversion under 808-nm laser excitation. Key design parameters:

- Doping Concentration : Optimize Nd³⁺ loading (typically 0.1–2 mol%) to balance fluorescence quantum yield and thermal stability .

- Matrix Selection : Use low-phonon-energy matrices (e.g., fluorides) to enhance radiative transitions and minimize thermal quenching .

- In Vivo Applications : Surface-functionalize nanoparticles with biocompatible coatings (e.g., silica) for bioimaging or photothermal therapy .

Advanced: What experimental parameters are critical in neodymium-doped PbO₂ electrodes for perchlorate electrosynthesis?

- Electrode Preparation : Coat PbO₂ onto titanium substrates with Nd³⁺ doping (1–3 wt%) to enhance conductivity and catalytic activity .

- Optimization : Use Box-Behnken design to determine optimal pH (11), current density (0.5 mA/cm²), and temperature (40°C), achieving 80% perchlorate yield from chlorate .

- Stability Testing : Monitor electrode degradation via cyclic voltammetry and impedance spectroscopy under prolonged electrolysis .

Advanced: How to resolve conflicting thermal stability data for this compound in different matrices?

- Controlled Atmosphere Analysis : Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. oxidizing (O₂) conditions to assess decomposition pathways (e.g., ClO₄⁻ → Cl⁻).

- Hydration State Correction : Compare anhydrous vs. hydrated forms, as water loss (25–150°C) and perchlorate decomposition (>300°C) may skew results .

- Matrix Effects : Evaluate interactions with host materials (e.g., silica vs. polymers) using differential scanning calorimetry (DSC) .

Advanced: What role does this compound play in solvent extraction for lanthanide separation?

In TODGA (tetraoctyl diglycolamide)-based systems, Nd(ClO₄)₃ acts as a model for An(III)/Ln(III) separation. Methodological steps:

- Ligand Optimization : Adjust TODGA concentration (0.1–0.2 M) in aromatic diluents to enhance selectivity .

- Acidity Control : Maintain nitric acid (3–4 M) in the aqueous phase to suppress third-phase formation .

- Kinetic Studies : Monitor extraction efficiency via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How to optimize fluorescence quantum yield in Nd³⁺-doped nanomaterials using this compound?

- Nanoparticle Synthesis : Use sol-gel or co-precipitation methods with Nd(ClO₄)₃ as a precursor to control particle size (<50 nm) and minimize surface defects .

- Surface Passivation : Coat nanoparticles with oleic acid or polyethylene glycol (PEG) to reduce non-radiative recombination .

- Quantum Yield Measurement : Compare integrated emission spectra under standardized excitation conditions (e.g., 808-nm laser) .

Advanced: What methodologies detect trace perchlorate impurities in neodymium-based compounds?

- Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) : Achieve detection limits of 0.1 ppb via selective fragmentation of ClO₄⁻ (m/z 99→83) .

- Raman Microscopy : Identify ClO₄⁻ signatures in solid matrices (e.g., doped crystals) with spatial resolution <1 µm .

- Quality Control : Cross-validate results with neutron activation analysis (NAA) for high-purity research-grade samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.